molecular formula C8H14O B076138 2,3-Dimethylcyclohexan-1-one CAS No. 13395-76-1

2,3-Dimethylcyclohexan-1-one

Cat. No.: B076138
CAS No.: 13395-76-1
M. Wt: 126.2 g/mol
InChI Key: OZCVOEUWYVVVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2 and 3 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical synthesis processes.

Scientific Research Applications

2,3-Dimethylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in chemical processes.

Safety and Hazards

The safety data sheet for 2,3-Dimethylcyclohexan-1-one indicates that it may be flammable and could cause acute toxicity if ingested, inhaled, or comes into contact with skin . It may also cause skin irritation and serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,3-dimethylphenol followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and hydrogen gas under high pressure, followed by oxidation with an oxidizing agent such as potassium permanganate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 2,3-dimethylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like Grignard reagents, leading to the formation of tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Grignard reagents, organolithium compounds, dry ether as a solvent.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Tertiary alcohols.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohexan-1-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanone: The parent compound, lacking the methyl substitutions.

    2-Methylcyclohexanone: A similar compound with a single methyl group at the 2 position.

    3-Methylcyclohexanone: A similar compound with a single methyl group at the 3 position.

Comparison: 2,3-Dimethylcyclohexan-1-one is unique due to the presence of two methyl groups, which can influence its reactivity and physical properties. Compared to cyclohexanone, it has a higher boiling point and different solubility characteristics. The presence of the methyl groups also affects its steric and electronic properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCVOEUWYVVVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928359
Record name 2,3-Dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-76-1, 1551-88-8
Record name 2,3-Dimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2,3-Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylcyclohexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylcyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylcyclohexan-1-one
Reactant of Route 3
2,3-Dimethylcyclohexan-1-one
Reactant of Route 4
2,3-Dimethylcyclohexan-1-one
Reactant of Route 5
2,3-Dimethylcyclohexan-1-one
Reactant of Route 6
2,3-Dimethylcyclohexan-1-one
Customer
Q & A

Q1: What are the typical reactions 2,3-dimethylcyclohexanone undergoes?

A1: 2,3-Dimethylcyclohexanone displays reactivity typical of ketones and can be readily modified through various reactions. For instance, it readily undergoes annelation reactions, which are useful for constructing complex ring systems. [] Additionally, it participates in cyclopentannulation reactions with propargyl alcohol derivatives under acidic conditions, leading to the formation of bicyclic compounds. [] These reactions highlight the versatility of 2,3-dimethylcyclohexanone as a building block in organic synthesis.

Q2: What is known about the photochemical behavior of 2,3-dimethylcyclohexanone?

A2: Photolysis of 2,3-dimethylcyclohexanone in a methanol-benzene solution, specifically through its triplet state, leads to the formation of esters and aldehydes. This process likely involves the formation of a discrete biradical intermediate, which can also undergo photoepimerization. [] This photochemical behavior offers insights into the reactivity of 2,3-dimethylcyclohexanone under specific conditions.

Q3: Can 2,3-dimethylcyclohexanone be used in the synthesis of natural products?

A3: Yes, the synthetic utility of 2,3-dimethylcyclohexanone extends to the preparation of natural products. It serves as a starting material in the synthesis of the insect pheromone (2S,3S,7RS)-diprionyl acetate. [] Furthermore, researchers have investigated its use in synthetic approaches towards complex natural products like phomactin D [] and podosporin A. [] These examples demonstrate the value of 2,3-dimethylcyclohexanone in accessing structurally diverse natural products.

Q4: How does the stereochemistry of 2,3-dimethylcyclohexanone influence its reactivity?

A4: The stereochemistry of 2,3-dimethylcyclohexanone plays a crucial role in determining the stereochemical outcome of reactions. For example, the 1,4-addition of lithium dimethylcuprate to (S)-(+)-carvone, followed by diastereoselective protonation, yields a specific stereoisomer of 2,3-dimethylcyclohexanone. [] This diastereoselectivity highlights the importance of controlling stereochemistry when utilizing 2,3-dimethylcyclohexanone in synthesis.

Q5: Are there any interesting structural features observed in derivatives of 2,3-dimethylcyclohexanone?

A5: Derivatives of 2,3-dimethylcyclohexanone exhibit intriguing structural features. In the crystal structure of 2-[3-furyl(hydroxy)methyl]-2,3-dimethylcyclohexanone, the six-membered ring adopts a chair conformation with a syn relationship between the two methyl groups. The furyl group is nearly parallel to the ketone group, and intermolecular hydrogen bonds are observed. [] These structural insights provide valuable information for understanding the properties and reactivity of 2,3-dimethylcyclohexanone derivatives.

Q6: What is the significance of the reaction between 6-Bromo-2,3-epoxy-2,3-dimethylcyclohexanone and DBU?

A6: The reaction of 6-bromo-2,3-epoxy-2,3-dimethylcyclohexanone with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in an elimination reaction, yielding 5,6-epoxy-5,6-dimethyl-2-cyclohexen-1-one. [] This reaction demonstrates the use of 2,3-dimethylcyclohexanone derivatives in preparing α,β-unsaturated ketones, valuable intermediates in organic synthesis.

Q7: What are the spectroscopic characteristics of 2,3-dimethylcyclohexanone?

A7: 2,3-Dimethylcyclohexanone and its derivatives are routinely characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ] These techniques provide valuable information about the structure and purity of these compounds.

Q8: Has 2,3-dimethylcyclohexanone been studied in the context of cyclobutane chemistry?

A8: While not a direct focus, the extensive analysis of cyclobutane compounds' infrared spectra in a separate study [] might offer insights relevant to understanding the spectroscopic behavior of 2,3-dimethylcyclohexanone, particularly if it was subjected to conditions leading to cyclobutane ring formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.